molecular formula C5H11IO B3104659 1-Iodo-2-propoxy-ethane CAS No. 149230-00-2

1-Iodo-2-propoxy-ethane

Cat. No.: B3104659
CAS No.: 149230-00-2
M. Wt: 214.04 g/mol
InChI Key: DSCSVCWUUUKJDV-UHFFFAOYSA-N
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Description

1-Iodo-2-propoxy-ethane , also known as ethyl iodide or iodoethane , is a colorless, flammable chemical compound with the chemical formula C₂H₅I . It is prepared by heating ethanol with iodine and phosphorus. Upon contact with air, especially in the presence of light, it decomposes and may turn yellow or reddish due to dissolved iodine. Ethyl iodide is an excellent ethylating agent and is used as a hydrogen radical promoter .


Synthesis Analysis

Ethyl iodide can be synthesized by the following reaction: [3 , C_2H_5OH + PI_3 \rightarrow 3 , C_2H_5I + H_3PO_3] This process involves using red phosphorus, absolute ethanol, and iodine. The crude product is then purified by distillation .


Molecular Structure Analysis

The molecular formula of this compound is C₂H₅I . It consists of an ethyl group (C₂H₅) attached to an iodine atom (I). The compound has a greenish color due to decomposition .

Scientific Research Applications

Measurement Techniques for Hydrocarbons

  • Breath Analysis for Biomarkers : The measurement of ethane and pentane in expired air from rats and humans is a non-invasive method to assess in vivo lipid peroxidation, showcasing the application of hydrocarbon analysis in medical research (Knutson, Handelman, & Viteri, 2000).

Gas Separation Technologies

  • Ionic Liquid Membranes for Gas Separation : Research on supported ionic liquid membranes (SILMs) demonstrates their superior performance over standard polymers for CO2/N2 and CO2/CH4 separations. This highlights the role of hydrocarbon processing and separation technologies in enhancing gas separation efficiency (Scovazzo, 2009).

Hydrocarbon Explosions and Safety

  • Ethane-Air Mixture Explosions : Studies on the explosion characteristics of ethane-air mixtures are crucial for safety in industries using ethane for various applications, including as a refrigerant and as a clean fuel (Mitu, Movileanu, & Giurcan, 2022).

Catalysis and Chemical Reactions

  • Selective Hydrogenation of Hydrocarbons : A review of the selective hydrogenation of ethyne and ethene on palladium catalysts indicates the complexity of hydrocarbon reactions and the importance of understanding catalytic mechanisms (Bos & Westerterp, 1993).

Environmental and Analytical Chemistry

  • Antioxidant Activity Measurement : The study of antioxidants, including the development of tests to determine antioxidant activity, involves understanding the interactions between various compounds, which can be relevant in the analysis of complex hydrocarbon mixtures (Munteanu & Apetrei, 2021).

Properties

IUPAC Name

1-(2-iodoethoxy)propane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11IO/c1-2-4-7-5-3-6/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCSVCWUUUKJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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